9-Methyl-10-phenylphenanthrene
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Overview
Description
9-Methyl-10-phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H16. It is a derivative of phenanthrene, where a methyl group is attached to the 9th carbon and a phenyl group is attached to the 10th carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-phenylphenanthrene typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl and phenyl substituents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-10-phenylphenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C, mild temperatures.
Substitution: Br2, HNO3, AlCl3, controlled temperatures.
Major Products Formed:
Oxidation: Quinones, phenanthrene derivatives with oxygen functionalities.
Reduction: Hydrocarbons with reduced aromaticity.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
9-Methyl-10-phenylphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of 9-Methyl-10-phenylphenanthrene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, affecting replication and transcription processes. Its aromatic structure allows it to participate in π-π stacking interactions, which can influence its binding affinity to different targets. Additionally, its photophysical properties make it useful as a fluorescent probe, where it can emit light upon excitation, providing insights into the microenvironment of the probe .
Comparison with Similar Compounds
Phenanthrene: The parent compound without the methyl and phenyl substituents.
9-Phenylphenanthrene: Similar structure but lacks the methyl group.
10-Methylphenanthrene: Similar structure but lacks the phenyl group.
Uniqueness: 9-Methyl-10-phenylphenanthrene is unique due to the presence of both methyl and phenyl groups, which can significantly alter its chemical and physical properties compared to its parent compound and other derivatives. These substituents can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
33498-62-3 |
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Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
9-methyl-10-phenylphenanthrene |
InChI |
InChI=1S/C21H16/c1-15-17-11-5-6-12-18(17)19-13-7-8-14-20(19)21(15)16-9-3-2-4-10-16/h2-14H,1H3 |
InChI Key |
VASMZEZNNVGPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
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